![molecular formula C20H18O2 B14289896 1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene CAS No. 113918-63-1](/img/structure/B14289896.png)
1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene is an organic compound that features a naphthalene core substituted with benzyloxy and prop-2-en-1-yloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of naphthol with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Prop-2-en-1-yloxy Group: The prop-2-en-1-yloxy group can be added via an etherification reaction using allyl bromide and a suitable base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the prop-2-en-1-yloxy group.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of Lewis acids.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Reduced forms of the prop-2-en-1-yloxy group.
Substitution: Substituted naphthalene derivatives with various functional groups.
Applications De Recherche Scientifique
1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of aromatic compounds with biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzyloxy)-2-propanol: Shares the benzyloxy group but differs in the rest of the structure.
1-(Benzyloxy)-4-methoxynaphthalene: Similar naphthalene core with different substituents.
1-(Benzyloxy)-4-ethoxynaphthalene: Similar structure with an ethoxy group instead of the prop-2-en-1-yloxy group.
Uniqueness
1-(Benzyloxy)-4-[(prop-2-en-1-yl)oxy]naphthalene is unique due to the combination of the benzyloxy and prop-2-en-1-yloxy groups on the naphthalene core. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
Propriétés
Numéro CAS |
113918-63-1 |
|---|---|
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-phenylmethoxy-4-prop-2-enoxynaphthalene |
InChI |
InChI=1S/C20H18O2/c1-2-14-21-19-12-13-20(18-11-7-6-10-17(18)19)22-15-16-8-4-3-5-9-16/h2-13H,1,14-15H2 |
Clé InChI |
DXUICLHOQXJAEF-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC=C(C2=CC=CC=C21)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


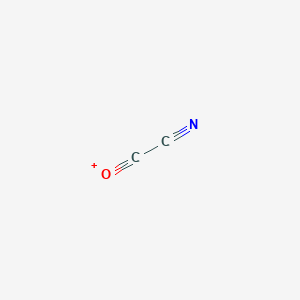
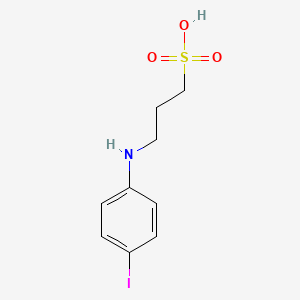
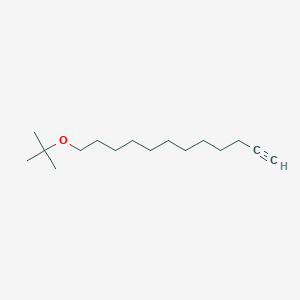
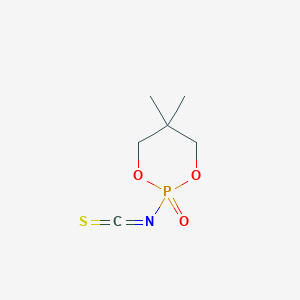

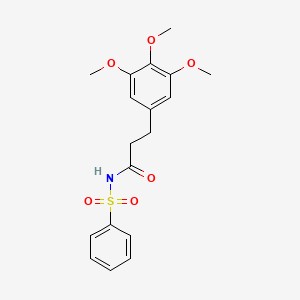
![Benzoic acid;[2-(bromomethyl)phenyl]methanol](/img/structure/B14289860.png)
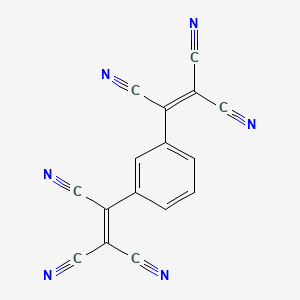
![1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14289870.png)

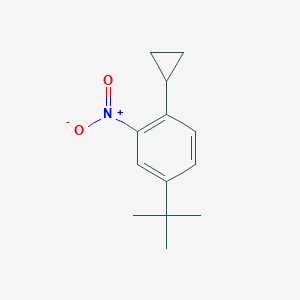


![(2,3,4-Trimethoxyphenyl)[2,4,6-tris(benzyloxy)phenyl]methanone](/img/structure/B14289907.png)
